molecular formula C45H39N B12518802 Tris(4-(2-phenylprop-1-en-1-yl)phenyl)amine

Tris(4-(2-phenylprop-1-en-1-yl)phenyl)amine

Cat. No.: B12518802
M. Wt: 593.8 g/mol
InChI Key: FYVWACJHHILNDP-UHFFFAOYSA-N
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Description

Tris(4-(2-phenylprop-1-en-1-yl)phenyl)amine is an organic compound with the molecular formula C45H39N and a molecular weight of 593.8 g/mol . This compound is characterized by its triphenylamine core structure, which is functionalized with phenylprop-1-en-1-yl groups. It is known for its unique electronic properties and is used in various scientific and industrial applications.

Preparation Methods

The synthesis of Tris(4-(2-phenylprop-1-en-1-yl)phenyl)amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(2-phenylprop-1-en-1-yl)phenylamine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as toluene or dichloromethane. A base such as potassium carbonate is often used to facilitate the reaction.

    Synthetic Route: The key step involves the coupling of the 4-(2-phenylprop-1-en-1-yl)phenylamine with a triphenylamine core.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.

Mechanism of Action

The mechanism by which Tris(4-(2-phenylprop-1-en-1-yl)phenyl)amine exerts its effects involves:

Comparison with Similar Compounds

Tris(4-(2-phenylprop-1-en-1-yl)phenyl)amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C45H39N

Molecular Weight

593.8 g/mol

IUPAC Name

4-(2-phenylprop-1-enyl)-N,N-bis[4-(2-phenylprop-1-enyl)phenyl]aniline

InChI

InChI=1S/C45H39N/c1-34(40-13-7-4-8-14-40)31-37-19-25-43(26-20-37)46(44-27-21-38(22-28-44)32-35(2)41-15-9-5-10-16-41)45-29-23-39(24-30-45)33-36(3)42-17-11-6-12-18-42/h4-33H,1-3H3

InChI Key

FYVWACJHHILNDP-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=C(C)C3=CC=CC=C3)C4=CC=C(C=C4)C=C(C)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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